molecular formula C13H12ClNO3 B13693833 4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester CAS No. 61151-97-1

4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester

Cat. No.: B13693833
CAS No.: 61151-97-1
M. Wt: 265.69 g/mol
InChI Key: SFBUVIPHIDIOPW-UHFFFAOYSA-N
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Description

4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester is a heterocyclic organic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 5, and an ethyl ester at the carboxylic acid position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties, making this compound a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBUVIPHIDIOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484067
Record name 4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61151-97-1
Record name Ethyl 2-(4-chlorophenyl)-5-methyl-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61151-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce oxazole-4-carboxylate esters.

Scientific Research Applications

ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROPHENYL)-5-METHYLOXAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Ethyl 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylate ()
  • Structure : Replaces the oxazole ring with a 1,2,4-oxadiazole ring (two nitrogen atoms and one oxygen).
  • Substituents : Similar 4-chlorophenyl group but lacks the methyl substitution.
  • Properties : Oxadiazoles are more electron-deficient than oxazoles, enhancing electrophilic reactivity. This compound’s applications may differ in medicinal chemistry due to altered bioavailability and metabolic stability .
4-Oxazolecarboxylic Acid, 2-(3,5-Dinitrophenyl)-5-Phenyl-, Ethyl Ester ()
  • Structure : Oxazole core with strongly electron-withdrawing 3,5-dinitrophenyl and phenyl groups.
  • Substituent Impact : The nitro groups increase acidity and reactivity, making this compound suitable for explosive or high-energy material synthesis. Its molecular weight (383.317 g/mol) and polarity contrast sharply with the target compound .
2-(4-Chlorophenyl)-1,4-Dimethyl-1H-Imidazole-5-Carboxylic Acid Ethyl Ester ()
  • Structure : Imidazole ring (two nitrogen atoms) instead of oxazole.
  • Substituents : Additional methyl group at position 1.

Substituent Variations: Chlorophenyl vs. Fluorophenyl Derivatives

4-Oxazolecarboxylic Acid, 2-(4-Fluorophenyl)-5-Methyl-, Ethyl Ester ()
  • Substituent : 4-Fluorophenyl replaces 4-chlorophenyl.
  • Properties :
    • Melting Point : 72–73°C (vs. unreported for chlorophenyl analogue).
    • Density : 1.212 g/cm³ (predicted).
    • pKa : -1.33 (predicted), indicating weaker acidity than chlorine-substituted analogues due to fluorine’s electronegativity and smaller size .
4-Isoxazolecarboxylic Acid, 5-(4-Fluorophenyl)-3-Methyl-, Ethyl Ester ()
  • Structure : Isoxazole (oxygen and nitrogen adjacent) instead of oxazole.
  • Molecular Weight : 249.24 g/mol (similar to fluorophenyl oxazole analogue).
  • Impact : Isoxazoles exhibit distinct reactivity in cycloaddition reactions compared to oxazoles, affecting synthetic utility .

Physicochemical and Computational Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) pKa Density (g/cm³)
Target Compound C₁₃H₁₂ClNO₃ 265.69 (calculated) N/A N/A N/A N/A
2-(4-Fluorophenyl)-5-Methyl Oxazole Ester C₁₃H₁₂FNO₃ 249.24 72–73 344.1 (predicted) -1.33 1.212
Ethyl 3-(4-Chlorophenyl)-Oxadiazole Ester C₁₁H₁₀ClN₃O₃ 267.67 N/A N/A N/A N/A
3,5-Dinitrophenyl Oxazole Ester C₁₈H₁₃N₃O₇ 383.32 N/A N/A N/A N/A

Biological Activity

4-Oxazolecarboxylic acid, 2-(4-chlorophenyl)-5-methyl-, ethyl ester (CAS No. 89148-91-4) is a chemical compound that belongs to the oxazole family. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The following sections will explore its biological activity based on various studies and findings.

  • Molecular Formula : C13H12ClNO3
  • Molecular Weight : 253.69 g/mol
  • IUPAC Name : Ethyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate

Antitumor Activity

Research has indicated that compounds containing the oxazole moiety exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated several oxazole derivatives, including those similar to 4-oxazolecarboxylic acid, against human cancer cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). The results demonstrated that certain derivatives showed moderate cytotoxicity with IC50 values ranging from 19.0 to 42.1 μM against HL-60 cells .

CompoundCell LineIC50 (μM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

This suggests that the structural characteristics of oxazoles play a crucial role in their biological efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been explored. Compounds similar to 4-oxazolecarboxylic acid have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory diseases . The mechanism often involves the inhibition of pathways such as NF-kB and COX enzymes.

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been documented in various studies. These compounds exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents . The presence of the chlorophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Case Studies

  • Cytotoxicity Evaluation : A study conducted on a series of oxazole derivatives showed that the introduction of different substituents significantly affected their cytotoxicity profiles. Specifically, compounds with electron-withdrawing groups like chloro were more effective against certain cancer cell lines compared to their unsubstituted counterparts .
  • Synthesis and Testing : Another research effort focused on synthesizing new oxazole derivatives through microwave-assisted methods, which resulted in improved yields and shorter reaction times. The synthesized compounds were then screened for antiproliferative activity against various cancer cell lines, reinforcing the potential of oxazoles in cancer therapy .

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